Fenobam is a non-benzodiazepine anxiolytic compound that has been clinically validated for its therapeutic potential. [] While its exact mechanism of action remained elusive for a period, research has identified fenobam as a potent, selective, and noncompetitive antagonist of the metabotropic glutamate receptor subtype 5 (mGlu5). []
Fenobam exerts its anxiolytic effects primarily through its interaction with the mGlu5 receptor. It acts as a potent and selective antagonist, binding to an allosteric modulatory site on the receptor. [] This binding inhibits the receptor's activity, preventing the downstream signaling cascades associated with anxiety and stress responses. [] Fenobam displays noncompetitive antagonism, meaning it doesn't directly compete with the endogenous ligand, glutamate, for the primary binding site. [, ] Furthermore, it exhibits inverse agonist properties, actively reducing the basal activity of the mGlu5 receptor. [] This inverse agonism distinguishes it from traditional antagonists and contributes to its distinct pharmacological profile.
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4